molecular formula C6H5ClF3N3 B1349231 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine CAS No. 89570-82-1

3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine

Cat. No. B1349231
CAS RN: 89570-82-1
M. Wt: 211.57 g/mol
InChI Key: KHFKSHYCVQZAQP-UHFFFAOYSA-N
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Patent
US06551682B1

Procedure details

A reaction flask was loaded with 2,3-dichloro-5-(trifluoromethyl)pyridine (10.8 g) and ethanol (25 ml), followed by dropwise addition of hydrazine monohydrate (3 g) to the flask in 5 minutes with stirring. The resultant mixture was heated and stirred at 40 to 60° C. for 2.5 hours. Thereafter, the heating was stopped, and the reaction mixture was left to cool. The precipitated white crystals were filtrated for collection and dried to give 3-chloro-2-hydrazino-5-(trifluoromethyl)-pyridine (7.5 g).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.O.[NH2:14][NH2:15]>C(O)C>[Cl:8][C:7]1[C:2]([NH:14][NH2:15])=[N:3][CH:4]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)C(F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
O.NN
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 40 to 60° C. for 2.5 hours
Duration
2.5 h
WAIT
Type
WAIT
Details
the reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The precipitated white crystals were filtrated for collection
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)NN
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.